Ethyl 3-(3,3-diphenylpropanamido)benzofuran-2-carboxylate
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Overview
Description
Synthesis Analysis
Benzofuran-3-carboxylate esters, such as Ethyl 3-(3,3-diphenylpropanamido)benzofuran-2-carboxylate, can be synthesized by reactions of salicylic aldehyde derivatives with ethyl diazoacetates in HBF4 medium, followed by treatment with concentrated H2SO4 . This method is advantageous due to the availability of the starting compounds .Molecular Structure Analysis
The molecular structure of this compound is complex and allows for its diverse applications in various fields. The benzofuran ring in its structure is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
The synthesis of benzofuran-3-carboxylate esters involves a series of chemical reactions. The condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling provides one of the methods that are useful for the preparation of benzofuran-3-carboxylate esters . The proposed reaction mechanism includes a Knoevenagel condensation leading to the formation of furan, followed by annulation of a cyclohexane by oxo-Michael reaction and aromatization of the intermediate by the action of NBS .Scientific Research Applications
Organic Synthesis Applications
Facilitating Complex Syntheses : The compound has been implicated in the facilitation of complex organic syntheses, such as the expedient phosphine-catalyzed [4 + 2] annulation processes, which yield highly functionalized tetrahydropyridines with complete regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003). These processes are crucial for developing various pharmaceuticals and materials with precise molecular architectures.
Synthesis of Polyfunctionalized Compounds : A notable application includes the synthesis of polyfunctionalized benzofuran-4(5H)-ones and cinnoline-4-carboxamides, demonstrating the compound's utility in creating multifunctional molecules for potential therapeutic applications (Ma, Tu, Ning, Jiang, & Tu, 2014). Such synthetic strategies are essential for the rapid development of new drug candidates and materials with novel properties.
Pharmacological Applications
Antioxidant and Anti-inflammatory Activities : Research has identified derivatives showing significant antioxidant and anti-inflammatory activities, suggesting potential applications in treating diseases characterized by oxidative stress and inflammation (Madhavi & Ramya, 2017). These findings are crucial for developing new therapeutic agents against a wide range of diseases, including chronic inflammatory conditions.
Antitumor Activity : Another significant application is in the development of antitumor agents. Derivatives have been synthesized and shown to be effective against certain cancer cell lines, highlighting the compound's potential role in cancer chemotherapy (Srivastava & Robins, 1983). Such research is pivotal in discovering new, more effective cancer treatments with fewer side effects.
Material Science Applications
- Thermoreversible Polymerization : The structural manipulation of related benzofulvene derivatives has been shown to achieve spontaneous thermoreversible polymerization, indicating potential applications in creating smart materials that can respond to temperature changes (Cappelli et al., 2007). These materials could have wide-ranging applications, from self-healing materials to temperature-sensitive delivery systems.
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on the development of new synthesis methods, the exploration of their biological activities, and their potential applications as drugs .
Mechanism of Action
Target of Action
Benzofuran compounds, which this molecule is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
It is known that benzofuran derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Given the broad range of biological activities associated with benzofuran compounds, it is likely that this compound affects multiple pathways, potentially leading to downstream effects such as inhibition of tumor growth, bacterial killing, reduction of oxidative stress, or inhibition of viral replication .
Result of Action
Based on the known biological activities of benzofuran compounds, it can be inferred that this compound may have anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Properties
IUPAC Name |
ethyl 3-(3,3-diphenylpropanoylamino)-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c1-2-30-26(29)25-24(20-15-9-10-16-22(20)31-25)27-23(28)17-21(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-16,21H,2,17H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKKSAIJJDXIIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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